(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .
Preparation Methods
The synthesis of (2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol involves several steps. One common method includes the nucleophilic substitution reaction of a fluorinated pyridine precursor with an appropriate amine . The reaction conditions typically involve the use of a base such as triethylamine in a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethan-1-ol can be compared with other fluorinated pyridine derivatives, such as:
2-fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.
3-fluoropyridine: Another fluorinated pyridine with distinct chemical properties and uses.
4-fluoropyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
InChI Key |
KVIOOLOPFBRQCT-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=NC=C1F)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=NC=C1F)C(CO)N |
Origin of Product |
United States |
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